MADAM dihydrochloride

Serotonin transporter Radioligand binding PET tracer development

Inconsistent SERT binding data across species undermines translational neuroimaging. MADAM dihydrochloride provides a validated solution: Ki=1.6 nM, 1000-fold selectivity over DAT/NET, and equivalent findings to [¹¹C]DASB in clinical Parkinson’s trials. • Bmax cortex:cerebellum = 3 (monkey), 6 (rat) for cross-species dosing. • Kd=60 pM, ~15% nonspecific binding for quantitative autoradiography. • Dihydrochloride salt, aqueous solubility ~18 mg/mL for ready in vitro/in vivo preparation.

Molecular Formula C16H22Cl2N2S
Molecular Weight 345.3 g/mol
CAS No. 411208-45-2
Cat. No. B149693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMADAM dihydrochloride
CAS411208-45-2
Synonyms2-(2-Dimethylaminomethylphenylsulfanyl)-5-methylphenylamine
Molecular FormulaC16H22Cl2N2S
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl
InChIInChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H
InChIKeyGSBZMNLLLNHKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MADAM dihydrochloride (CAS 411208-45-2): High-Affinity SERT Ligand for PET Tracer Procurement and In Vivo Quantification


MADAM dihydrochloride (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride) is a diphenyl sulfide derivative that functions as a high-affinity, highly selective ligand for the serotonin transporter (SERT/5-HTT) [1]. The compound, with a molecular formula of C₁₆H₂₂Cl₂N₂S and molecular weight of 345.33 g/mol (dihydrochloride salt form), exhibits a Ki value of 1.6 nM for 5-HTT and demonstrates approximately 1000-fold selectivity for SERT over dopamine transporter (DAT) and norepinephrine transporter (NET) . The dihydrochloride salt formulation confers aqueous solubility of approximately 18 mg/mL in H₂O , facilitating preparation for in vitro and in vivo applications, and the compound is stored at 2-8°C under desiccated conditions with protection from light .

Why Generic Substitution of MADAM dihydrochloride with Other SERT Radioligands Compromises Quantitative PET Reproducibility and Cross-Study Comparability


Generic substitution among SERT radioligands—even those within the same diphenyl sulfide class such as [¹¹C]DASB, [¹²³I]ADAM, or [¹¹C]HOMADAM—cannot be performed without compromising experimental outcomes due to substantial differences in affinity constants, selectivity ratios, nonspecific binding profiles, and radiometabolic stability. The Molecular Psychiatry systematic review explicitly established that [¹¹C]DASB, [¹²³I]ADAM, and [¹¹C]MADAM share a 1000:1 affinity ratio for SERT over DAT/NET, yet this class-level selectivity does not translate to interchangeable use because each ligand exhibits distinct Bmax cortex:cerebellum ratios in primate brain [1] and divergent radiometabolite profiles [2]. Furthermore, the required Kd range for imaging high-density human SERT regions is 0.03–0.3 nM at 37°C [1], a threshold that not all nominally 'high-affinity' ligands satisfy. Substitution without validation introduces uncontrolled variability in binding potential (BPND) measurements, undermines test-retest reproducibility, and precludes meaningful cross-study comparisons in longitudinal or multi-center trials.

MADAM dihydrochloride: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


SERT Affinity Comparison: [³H]MADAM (Kd = 60 pM) Versus Class-Standard Radioligands

[³H]MADAM demonstrates a Kd value of 60 pM on rat cortical membranes, which is at least 2-fold higher affinity than the most commonly used radioactive SERT probes evaluated under identical conditions [1]. Competition studies further confirm that MADAM exhibits strong inhibition by paroxetine (Ki = 0.32 nM) and citalopram (Ki = 1.57 nM), with negligible binding to norepinephrine transporter (nisoxetine Ki = 270 nM) and no detectable binding to dopamine transporter (desipramine and GBR 12935, Ki >1000 nM) [1].

Serotonin transporter Radioligand binding PET tracer development

SERT Selectivity Ratio: MADAM (∼1000-Fold) Versus Norepinephrine and Dopamine Transporters

MADAM exhibits approximately 1000-fold better selectivity for the serotonin transporter compared with dopamine transporter (DAT) and norepinephrine transporter (NET) [1]. Competition binding assays demonstrate that nisoxetine (NET ligand) inhibits [³H]MADAM binding only weakly (Ki = 270 nM), while desipramine (NET) and GBR 12935 (DAT) show no inhibitory effect (Ki >1000 nM) [2]. In contrast, paroxetine (Ki = 0.32 nM) and citalopram (Ki = 1.57 nM) potently displace [³H]MADAM [2]. This selectivity profile was independently validated in vivo: pretreatment with the DAT inhibitor GBR 12909 and the NET inhibitor maprotiline did not affect [¹¹C]MADAM uptake in SERT-rich brain regions of cynomolgus monkeys [3].

Transporter selectivity Off-target binding PET imaging specificity

In Vivo Brain Uptake: [¹¹C]MADAM Striatum-to-Cerebellum Ratio (2.6–2.8) Versus SERT-Poor Reference Region

In cynomolgus monkey PET studies, [¹¹C]MADAM exhibits selective uptake in SERT-rich brain regions with striatum-to-cerebellum ratios of 2.6–2.8 and midbrain-to-cerebellum ratios of approximately 3.0 [1]. The highest radioactivity uptake occurs in striatum, thalamus, mesencephalon, and lower brainstem, while the lowest uptake is observed in cerebellum [1]. This regional distribution parallels known SERT expression in vitro and supports the use of cerebellum as a reference region for non-specific binding [1]. The fraction of unchanged [¹¹C]MADAM in monkey plasma is 20% at 45 min post-injection [1], indicating moderate metabolic stability.

PET imaging Brain biodistribution Non-human primate model

Human Brain BPND Measurements: [¹¹C]MADAM (Raphe Nuclei BPND = 2.70–7.65) Regional Quantification

In healthy human male subjects examined with [¹¹C]MADAM PET, binding potential (BPND) values ranged from 2.70 to 7.65 in raphe nuclei, 0.47 to 1.76 in hippocampus, and 0.18 to 0.51 in frontal cortex [1]. These values demonstrate substantial inter-individual variability (several-fold range) in SERT expression across brain regions. The test-retest reliability of [¹¹C]MADAM binding measurements is reported as good to excellent for averaged regions, supporting clinical studies even on small regions such as the raphe nuclei [2]. The cerebellum was validated as a reference region for simplified quantitative approaches, with the rank order of regional BP values showing good agreement with post-mortem binding studies on human brain tissue [2].

Human PET Binding potential 5-HTT quantification

Comparative Affinity Across Species: [³H]MADAM Similar Affinity in Rat and Monkey Cortex Versus Ligands Showing Species-Dependent Variation

In a comparative study examining seven different SSRIs and SERT radioligands, [³H]MADAM, [¹²³I]ADAM, and [¹¹C]DASB demonstrated similar affinity for SERT in both rat cerebrum and monkey cortex, whereas [³H]-(S)-citalopram and [³H]-(+)-McN5652 displayed statistically significantly lower affinity in monkey cortex, and [³H]paroxetine displayed statistically significantly higher affinity [1]. The Bmax cortex:cerebellum ratio for [³H]MADAM in monkey was 3, compared to 17 for [³H]-(S)-citalopram and 4 for [¹¹C]DASB [1]. In rat brain tissue, the corresponding ratios were 6, 12, and 3 respectively [1].

Species differences Translational imaging Preclinical to clinical bridging

Radiometabolism Profile: [¹¹C]MADAM N-Demethylation and S-Oxidation Versus Carrier-Dependent Kinetics

The radiometabolism of [¹¹C]MADAM was characterized using rat and human liver microsomes (RLM and HLM) combined with radio-HPLC and UHPLC/Q-ToF-MS [1]. The identified metabolites include products of N-demethylation, S-oxidation, and benzylic hydroxylation [1]. Critically, the presence of carrier (unlabeled MADAM) significantly affects the radiometabolic rate of [¹¹C]MADAM in both in vitro microsome experiments and in vivo rat studies, indicating dose-dependent kinetics [1]. The percentage of unchanged [¹¹C]MADAM varies substantially depending on carrier concentration (1 μM vs 10 μM) [1].

Radiometabolite analysis Arterial input function PET quantification accuracy

Optimal Research and Industrial Application Scenarios for MADAM dihydrochloride Based on Quantifiable Evidence


Longitudinal PET Studies of SERT Occupancy in Antidepressant Development Requiring Cross-Cohort Comparability

[¹¹C]MADAM is one of three highly selective SERT radioligands ([¹¹C]DASB, [¹²³I]ADAM, and [¹¹C]MADAM) validated in a systematic review of 17 studies comprising 294 participants and 309 unique occupancy measures [1]. The ligand's demonstrated 1000:1 selectivity for SERT over DAT/NET and its validation in human cohorts with BPND values ranging from 2.70–7.65 in raphe nuclei [2] support its use in clinical trials evaluating SERT occupancy of novel antidepressants, where consistent reference region methodology and established test-retest reliability are prerequisites for regulatory acceptance.

Preclinical-to-Clinical Translational Studies Requiring Species-Consistent SERT Affinity

MADAM is particularly suited for translational neuroscience programs where bridging rodent, non-human primate, and human data is essential. The compound exhibits similar SERT affinity in rat cerebrum and monkey cortex [3], unlike ligands such as [³H]-(S)-citalopram which show statistically significant affinity differences across species [3]. The Bmax cortex:cerebellum ratio of 3 in monkey and 6 in rat [3] provides a quantifiable benchmark for cross-species extrapolation of occupancy and dosing parameters.

Quantitative In Vitro SERT Autoradiography and Binding Assays on Post-Mortem Human Brain Tissue

[³H]MADAM demonstrates Kd = 60 pM on rat cortical membranes and exhibits approximately 15% nonspecific binding in autoradiographic studies [4]. The ligand's binding distribution on both rat and post-mortem human brain slices precisely parallels known SERT localization and is blocked by paroxetine and citalopram [4]. This established in vitro validation supports the use of [³H]MADAM for quantitative autoradiography, competition binding assays, and SERT density measurements (Bmax = 543 fmol/mg protein in rat cortex [4]) in both preclinical and human tissue studies.

PET Imaging of Serotonergic Integrity in Neurodegenerative Disease Cohorts

A 2025 comparative PET study in non-depressed early-stage Parkinson's disease patients demonstrated that [¹¹C]MADAM and [¹¹C]DASB produce equivalent findings of preserved SERT availability, with group differences (Cohen's d) for [¹¹C]MADAM ranging from 0.16 to 0.40 in brain stem nuclei, 0.19 to 0.55 in subcortical regions, and 0.32 to 0.61 in cortical regions [5]. This validation establishes [¹¹C]MADAM as a suitable alternative to [¹¹C]DASB for multi-center trials where tracer availability or local regulatory considerations may favor one ligand over the other, without compromising cross-study data harmonization [5].

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